molecular formula C8H16O2 B2842209 [1-(Methoxymethyl)cyclopentyl]methanol CAS No. 1566351-69-6

[1-(Methoxymethyl)cyclopentyl]methanol

Cat. No.: B2842209
CAS No.: 1566351-69-6
M. Wt: 144.214
InChI Key: SNIUMKCBHCJLHX-UHFFFAOYSA-N
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Description

[1-(Methoxymethyl)cyclopentyl]methanol is a cyclopentane derivative featuring a methoxymethyl (–CH2OCH3) substituent and a hydroxymethyl (–CH2OH) group on the same carbon atom. The methoxymethyl group introduces ether functionality, influencing polarity and hydrogen-bonding capacity, while the hydroxymethyl group provides reactivity for derivatization. This compound is likely used in pharmaceutical synthesis or as a building block in organic chemistry, similar to structurally related cyclopentyl alcohols .

Properties

IUPAC Name

[1-(methoxymethyl)cyclopentyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-10-7-8(6-9)4-2-3-5-8/h9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIUMKCBHCJLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [1-(Methoxymethyl)cyclopentyl]methanol can be achieved through organic synthesis reactions. One common method involves the reaction of cyclopentylmethanol with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

[1-(Methoxymethyl)cyclopentyl]methanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., THF, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions depending on the desired reaction . Major products formed from these reactions include various substituted cyclopentyl derivatives and alcohols .

Scientific Research Applications

Organic Synthesis

[1-(Methoxymethyl)cyclopentyl]methanol serves as a building block in organic chemistry. It is utilized in the synthesis of more complex molecules, particularly in the pharmaceutical industry where it can be transformed into various drug candidates.

Key Reactions :

  • Methoxymethylation : The compound can undergo methoxymethylation reactions to introduce methoxy groups into other organic molecules, enhancing their pharmacological properties.
  • Reduction Reactions : It can be reduced to form other derivatives that may exhibit different biological activities.

Biological Studies

This compound has been employed as a probe in biological research to study enzyme mechanisms and interactions. Its ability to modulate biological pathways makes it valuable for investigating drug-receptor interactions.

Case Study :

  • In vitro studies have shown that derivatives of aralkylamines, related to this compound, exhibit significant effects on serotonin receptors, which are crucial for understanding mood disorders and developing antidepressants.

Industrial Applications

The compound finds applications in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and plastics.

Industrial Benefits :

  • Thermal Stability : Enhances the thermal stability of materials.
  • Flame Retardancy : Improves the flame retardant properties of polymers used in construction and automotive industries.

Data Table: Comparison of Applications

Application AreaDescriptionExamples/Benefits
Organic SynthesisBuilding block for complex moleculesDrug development, synthesis of pharmaceuticals
Biological StudiesProbe for enzyme mechanism studiesUnderstanding serotonin receptor interactions
Industrial ApplicationsUsed in coatings, adhesives, and plasticsImproved thermal stability and flame retardancy

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) {1-[(Methylamino)methyl]cyclopentyl}methanol (CAS 959238-70-1)
  • Molecular Formula: C8H17NO
  • Molecular Weight : 143.23 g/mol
  • Key Features: Replaces the methoxymethyl group with a methylamino (–CH2NHCH3) substituent.
  • Properties: Boiling Point: 229.98–233.07°C Density: 0.95 g/cm³ Water Solubility: 25,094.2–701,770 mg/L (varies widely due to measurement methods) Hydrogen Bonding: 2 donors, 2 acceptors.
  • Applications : Available from Sigma-Aldrich, TCI, and others, suggesting use in drug discovery or catalysis .
(b) 1-Methylcyclopentanol (CAS 1462-03-9)
  • Molecular Formula : C6H12O
  • Molecular Weight : 100.16 g/mol
  • Key Features : Simpler structure with a single methyl and hydroxyl group on the cyclopentane ring.
  • Properties: SMILES: OC1(C)CCCC1 Lower molecular weight and reduced steric hindrance compared to [1-(Methoxymethyl)cyclopentyl]methanol.
  • Applications : Used in industrial solvents or intermediates .
(c) (1-Methylcyclopentyl)methanol (CAS 38502-28-2)
  • Molecular Formula : C7H14O
  • Molecular Weight : 114.19 g/mol
  • Key Features : Lacks the methoxymethyl group; contains a hydroxymethyl and methyl group on adjacent carbons.
  • Properties :
    • Commercial Availability: Supplied by LEAP CHEM as a pharmaceutical intermediate.
  • Applications : Likely employed in fine chemical synthesis .

Physical and Chemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Suppliers/Applications
This compound C8H16O2 144.21 (calculated) ~230–240 (estimated) Methoxymethyl, Hydroxymethyl Inferred from analogs
{1-[(Methylamino)methyl]cyclopentyl}methanol C8H17NO 143.23 229.98–233.07 Methylamino, Hydroxymethyl Sigma-Aldrich, TCI
1-Methylcyclopentanol C6H12O 100.16 Not reported Methyl, Hydroxyl Industrial solvents
(1-Methylcyclopentyl)methanol C7H14O 114.19 Not reported Methyl, Hydroxymethyl LEAP CHEM (pharmaceuticals)

Key Observations :

  • The methoxymethyl group in the target compound increases molecular weight and polarity compared to 1-Methylcyclopentanol.
  • The methylamino analog (CAS 959238-70-1) exhibits higher water solubility due to amine functionality, whereas the methoxymethyl variant may have lower solubility but better lipid membrane permeability .

Biological Activity

[1-(Methoxymethyl)cyclopentyl]methanol is an organic compound characterized by its unique cyclopentyl structure, which includes a methanol group and a methoxy functional group. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H16O2C_8H_{16}O_2, with a molecular weight of 144.21 g/mol. The presence of the methoxy group enhances its lipophilicity, which can significantly influence its interaction with biological membranes and pharmacokinetic properties.

The mechanism of action of this compound involves its interaction with various biological targets, including receptors and enzymes. The methoxy group can facilitate hydrogen bonding and enhance membrane penetration, potentially leading to increased efficacy in therapeutic applications.

Biological Activity

Preliminary studies suggest that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential antibacterial properties.
  • Antiproliferative Effects : Research into related compounds suggests that structural modifications can significantly influence antiproliferative activity against cancer cell lines.

Antimicrobial Activity

A study on methanolic extracts from plants reported that similar compounds exhibited significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some extracts were found to be as low as 62.5 µg/mL against E. coli and 78.12 µg/mL against S. aureus .

Antiproliferative Effects

Research into structurally related compounds demonstrated that they could inhibit the proliferation of cancer cell lines, such as HeLa and A549 cells. For instance, one study reported IC50 values of 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells .

Data Table: Biological Activity Comparison

CompoundAntimicrobial Activity (MIC µg/mL)Antiproliferative Activity (IC50 µg/mL)
This compoundTBDTBD
Methanolic Extract from Plant AE. coli: 62.5; S. aureus: 78.12HeLa: 226; A549: 242.52
Related Compound BTBDTBD

Research Findings

  • Pharmacokinetics : Studies indicate that the methoxy group enhances absorption and bioavailability, suggesting that this compound could be optimized for better therapeutic outcomes.
  • Structural Modifications : Research into similar compounds has shown that even minor structural changes can lead to significant differences in biological activity, warranting further investigation into the optimization of this compound.

Q & A

Q. What are the established synthesis routes for [1-(Methoxymethyl)cyclopentyl]methanol, and how do reaction conditions influence yield and purity?

Synthesis typically involves functionalization of cyclopentylmethanol derivatives. A common approach is the alkylation of cyclopentylmethanol with methoxymethyl halides (e.g., methoxymethyl chloride) under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like THF or DCM . Reaction temperature (0–25°C) and stoichiometry are critical: excess methoxymethyl halide improves yield, while higher temperatures risk side reactions (e.g., elimination). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or distillation is recommended to isolate the product ≥95% purity .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • NMR :
    • ¹H NMR : Key signals include the methoxymethyl group (δ 3.3–3.5 ppm for OCH₃; δ 4.5–4.7 ppm for CH₂O) and cyclopentyl protons (δ 1.5–2.2 ppm, multiplet).
    • ¹³C NMR : Methoxymethyl carbon (δ 55–60 ppm for OCH₃; δ 70–75 ppm for CH₂O) and cyclopentyl carbons (δ 25–35 ppm) .
  • IR : Strong O-H stretch (~3400 cm⁻¹), C-O-C stretch (~1100 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 159.1 (C₈H₁₄O₂) with fragmentation patterns confirming the methoxymethyl group .

Q. How does steric hindrance from the cyclopentyl ring affect reactivity in oxidation or functionalization reactions?

The cyclopentyl ring creates steric bulk, slowing nucleophilic attacks at the adjacent methoxymethyl or hydroxyl groups. For example, oxidation of the alcohol to a ketone (e.g., using Jones reagent) requires prolonged reaction times compared to linear analogs. Computational studies (e.g., DFT) suggest the ring’s chair conformation partially shields reactive sites, necessitating stronger oxidizing agents or elevated temperatures .

Advanced Research Questions

Q. How can thermodynamic modeling optimize the synthesis of this compound?

Equilibrium constants (Keq) for transesterification or alkylation reactions can be calculated using Gibbs free energy (ΔG) derived from group contribution methods. For example, in methoxymethylation:

  • Optimal temperature: 323–343 K (50–70°C) balances Keq and reaction rate.
  • Molar ratio (methoxymethyl halide:cyclopentylmethanol ≥ 3:1) ensures >90% conversion .
    Experimental validation via GC-MS or HPLC is critical to reconcile theoretical predictions with practical yields .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar cyclopentylmethanol derivatives?

Discrepancies in enzyme inhibition or receptor binding data (e.g., IC₅₀ values) may arise from:

  • Purity : Impurities (e.g., residual solvents) in early studies skew results. Use HPLC-UV/HRMS for batch verification .
  • Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) alter activity. Standardize protocols (e.g., PBS buffer, <1% DMSO) .
  • Structural analogs : Compare this compound with epoxide or bromophenyl derivatives (e.g., from ) to isolate substituent effects .

Q. How does the methoxymethyl group influence hydrogen-bonding networks in crystal structures?

Single-crystal X-ray diffraction of analogs (e.g., [1-(pyridin-2-yl)cyclopentyl]methanol) reveals that the methoxymethyl group participates in weak C-H···O interactions, stabilizing lattice packing. Compared to hydroxyl or amino derivatives, the methoxy oxygen’s lower electronegativity reduces strong hydrogen bonding, leading to less dense crystalline phases .

Q. What computational tools predict the compound’s solubility and partition coefficient (log P)?

  • QSAR/QSPR models : Use descriptors like topological polar surface area (TPSA ≈ 40 Ų) and octanol-water partition coefficients (predicted log P ≈ 0.8) from tools like ChemAxon or ACD/Labs .
  • COSMO-RS : Simulates solvation free energy in solvents (e.g., water, ethanol) to guide formulation for biological assays .

Methodological Recommendations

  • Synthetic Optimization : Use design of experiments (DoE) to screen parameters (temperature, solvent, catalyst) .
  • Data Validation : Cross-reference NMR/IR with PubChem or CC-DPS databases .
  • Biological Assays : Prioritize target-specific screens (e.g., kinase or GPCR panels) over broad phenotypic assays .

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